molecular formula C17H14ClN3O2 B277548 N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B277548
M. Wt: 327.8 g/mol
InChI Key: FASMCYVDXFNBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CMQA, is a quinazoline-based compound that has been extensively studied for its potential therapeutic applications. CMQA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism Of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in the regulation of gene expression. In addition, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the activity of various kinases, including protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and colon cancer cells. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to inhibit the growth of various bacterial and fungal species.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its broad range of biological activities, which make it a potential candidate for the treatment of a wide range of diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide research. One area of research is the optimization of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide's therapeutic potential by identifying its molecular targets and optimizing its pharmacokinetic properties. Another area of research is the development of new derivatives of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide with improved solubility and bioavailability. Finally, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide's potential as a therapeutic agent for the treatment of bacterial and fungal infections warrants further investigation.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the condensation of 2-aminobenzamide with 5-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The overall yield of the synthesis is approximately 60%.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer, including breast, lung, and colon cancer. In addition, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to possess anti-microbial properties, which make it a potential candidate for the treatment of bacterial and fungal infections.

properties

Product Name

N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H14ClN3O2/c1-11-6-7-12(18)8-15(11)20-16(22)9-21-10-19-14-5-3-2-4-13(14)17(21)23/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

FASMCYVDXFNBJD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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